(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one

Description

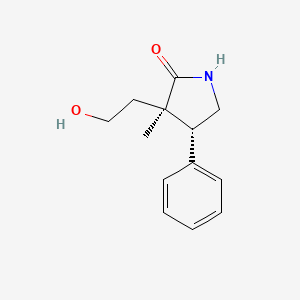

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one (CAS: 811445-45-1) is a pyrrolidin-2-one derivative with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . Its structure features a five-membered lactam ring (pyrrolidin-2-one) substituted with a 2-hydroxyethyl group, a methyl group, and a phenyl ring at the 3R and 4R positions, respectively. The compound is primarily utilized as an intermediate in pharmaceutical synthesis and research applications .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(3R,4R)-3-(2-hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C13H17NO2/c1-13(7-8-15)11(9-14-12(13)16)10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,16)/t11-,13-/m1/s1 |

InChI Key |

HADPFCWTMRBFLC-DGCLKSJQSA-N |

Isomeric SMILES |

C[C@]1([C@H](CNC1=O)C2=CC=CC=C2)CCO |

Canonical SMILES |

CC1(C(CNC1=O)C2=CC=CC=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-phenylglycinol and ®-3-methyl-2-oxopentanoic acid.

Formation of the Pyrrolidinone Ring: The key step involves the cyclization of the starting materials to form the pyrrolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Hydroxyethyl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Ethylene oxide, ethylene glycol.

Major Products Formed

Oxidation: Formation of a carbonyl group.

Reduction: Formation of a hydroxyl group.

Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one is a chiral compound featuring a pyrrolidinone core structure that has garnered attention for its potential biological activities. Its molecular formula is C13H17NO2 .

Scientific Research Applications

This compound has applications in several scientific fields:

- Medicinal Chemistry It serves as a building block in the synthesis of potential therapeutic pharmaceutical compounds.

- Organic Synthesis The compound functions as an intermediate in creating complex organic molecules.

- Biological Studies It is used to study the biological activity and mechanism of action of related compounds.

- Industrial Applications It is used in the development of new materials and chemical processes.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Neurotransmitter Modulation : Studies suggest that the compound may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation.

- Cholesterol Absorption Inhibition : Analogous compounds have been shown to inhibit intestinal cholesterol absorption, which may provide insights into the potential lipid-modulating effects of this compound.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogous pyrrolidin-2-one derivatives:

Key Observations :

- The 2-hydroxyethyl substituent in the target compound distinguishes it from analogs with purely aromatic (e.g., biphenyl) or heteroaromatic (e.g., pyridinyl) groups. This group likely improves aqueous solubility compared to more lipophilic derivatives like the biphenyl-containing compound .

- The phenyl group at the 4R position is shared with other analogs but differs in orientation and substitution patterns, impacting steric interactions .

- Stereochemistry : The (3R,4R) configuration contrasts with (3R,5S) in the biphenyl derivative, which may influence binding affinity in chiral environments .

Reactivity Trends :

- The 2-hydroxyethyl group in the target compound is prone to etherification or esterification, offering derivatization pathways absent in methyl- or aryl-substituted analogs .

- Compounds with heteroaromatic substituents (e.g., pyridinyl) exhibit enhanced coordination capacity with metal ions, relevant in catalysis or chelation therapy .

Insights :

Biological Activity

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one, also known as 2-Pyrrolidinone, is a compound with a unique structure that has garnered attention for its potential biological activities. Its molecular formula is C13H17NO2, and it has been studied for various pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 811445-45-1 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 428.0 ± 38.0 °C |

| Flash Point | 212.6 ± 26.8 °C |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Neurotransmitter Modulation : Studies suggest that the compound may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation .

- Cholesterol Absorption Inhibition : Analogous compounds have been shown to inhibit intestinal cholesterol absorption, which may provide insights into the potential lipid-modulating effects of this compound .

Cognitive Enhancement

Recent investigations have explored the cognitive-enhancing properties of this compound. It has been suggested that the compound could improve memory and learning capabilities in animal models. A study highlighted its efficacy in enhancing cognitive performance in rodents subjected to memory tasks .

Antioxidant Activity

The antioxidant potential of this compound has also been examined. Preliminary findings indicate that it may help reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Neuroprotective Effects

Research into neuroprotection has revealed that this compound could mitigate neuronal damage in models of neurodegenerative diseases. This effect is believed to be linked to its ability to modulate inflammatory pathways and enhance neuronal survival .

Case Studies and Research Findings

-

Cognitive Performance in Rodents :

- A controlled study demonstrated that administration of this compound improved performance in maze navigation tasks compared to control groups.

- ED50 : The effective dose for cognitive enhancement was found to be approximately 0.05 mg/kg/day.

-

Antioxidant Efficacy :

- In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells by up to 30%, indicating its potential as an antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.